N-Acetyl-leu-met-asp-lys-glu-ala-val-tyr-phe-ala-his-leu-asp-ile-ile-trp
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Overview
Description
Peptides like "N-Acetyl-leu-met-asp-lys-glu-ala-val-tyr-phe-ala-his-leu-asp-ile-ile-trp" are of significant interest due to their potential applications in food science, medicine, and biochemistry. Their study encompasses synthetic methodologies, analysis of molecular and chemical properties, and understanding their physical behaviors in various conditions.
Synthesis Analysis
The synthesis of complex peptides often involves the use of enzymes such as transglutaminase and protease A2SD, as seen in the preparation of kokumi compounds with similar sequences. These methods highlight the potential for enzymatic synthesis of peptides with specific taste-enhancing properties (Junjie Lin, Chun Cui, & Yunzi Feng, 2023).
Molecular Structure Analysis
Investigations into peptides' molecular structures often employ techniques like HPLC and LC-MS, enabling the identification and quantification of N-acetyl amino acids within the sequence. These analytical methods are crucial for understanding the peptide's composition and potential modifications that could influence its properties and applications.
Chemical Reactions and Properties
The chemical behavior of peptides depends significantly on their sequence and structure. For example, the presence of N-acetyl groups can impact the peptide's reactivity and interaction with other molecules, influencing its kokumi characteristics and its potential as a food additive for enhancing flavors (Junjie Lin, Chun Cui, & Yunzi Feng, 2023).
Scientific Research Applications
Protein Structure and Function
Research on similar amino acid sequences has provided insights into the structure and function of various proteins. For instance, the study of adenylate kinase from porcine muscle revealed the significance of specific amino acid sequences in the enzyme's function and structure (Heil et al., 1974). Similarly, the amino acid sequence of human plasma prealbumin, which plays a crucial role in vitamin A transport and thyroid hormone binding, was determined, highlighting the importance of specific amino acid sequences in protein functionality (Kanda et al., 1974).
Biomedical Applications
Studies on amino acid sequences have also led to biomedical applications. For example, the identification of angiotensin I-converting enzyme inhibitory peptides derived from soybean protein suggests potential applications in managing hypertension (Chen et al., 2002).
Bioactive Peptides
Research into bioactive peptides from various sources, like bighead carp muscle hydrolysate, shows that specific amino acid sequences can exhibit antioxidant activity and inhibit enzymes like dipeptidyl peptidase IV and angiotensin-converting enzyme, indicating their potential use in functional foods and pharmaceuticals (Zhang et al., 2017).
Mechanism of Action
- The compound’s primary target is a membrane receptor for glycoproteins. Specifically, it interacts with the chicken hepatic lectin, which plays a role in the clearance of glycoproteins from circulation .
- Upon binding to the hepatic lectin, the compound triggers cellular responses. This leads to the stimulation of cellular regulation molecules, promoting skin and tissue regeneration and healing .
- The compound affects glycolysis-related pathways. It catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate, a crucial step in glycolysis .
- Additionally, the uncharged amino acid stretch from residue 25 to 48 may play a role in membrane interaction .
Target of Action
Mode of Action
Biochemical Pathways
properties
{ "Design of the Synthesis Pathway": "The compound 'N-Acetyl-leu-met-asp-lys-glu-ala-val-tyr-phe-ala-his-leu-asp-ile-ile-trp' can be synthesized through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "N-Acetyl-leucine", "Methionine", "Aspartic acid", "Lysine", "Glutamic acid", "Alanine", "Valine", "Tyrosine", "Phenylalanine", "Histidine", "Leucine", "Isoleucine", "Tryptophan", "Resin", "Activator", "Coupling reagents", "Cleavage reagents" ], "Reaction": [ "The synthesis starts with the attachment of the N-terminal amino acid, N-Acetyl-leucine, to the resin.", "The Fmoc group is then removed using the activator, followed by washing of the resin.", "The next amino acid, methionine, is added to the resin using coupling reagents and the Fmoc group is removed.", "Steps 2 and 3 are repeated for the addition of each amino acid in the sequence until the final amino acid, tryptophan, is added.", "The peptide is then cleaved from the resin using cleavage reagents.", "The peptide is purified using HPLC and characterized using mass spectrometry." ] } | |
CAS RN |
143113-45-5 |
Molecular Formula |
C96H140N20O25S |
Molecular Weight |
1934.3 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C93H136N20O23S/c1-15-51(9)77(91(133)110-72(93(135)136)40-58-44-96-62-27-21-20-26-61(58)62)113-92(134)78(52(10)16-2)112-89(131)71(43-75(119)120)108-85(127)66(37-49(5)6)105-87(129)69(41-59-45-95-47-98-59)104-79(121)54(12)100-83(125)67(38-56-24-18-17-19-25-56)106-86(128)68(39-57-29-31-60(115)32-30-57)109-90(132)76(50(7)8)111-80(122)53(11)99-73(116)46-97-81(123)63(28-22-23-34-94)102-88(130)70(42-74(117)118)107-82(124)64(33-35-137-14)103-84(126)65(36-48(3)4)101-55(13)114/h17-21,24-27,29-32,44-45,47-54,63-72,76-78,96,115H,15-16,22-23,28,33-43,46,94H2,1-14H3,(H,95,98)(H,97,123)(H,99,116)(H,100,125)(H,101,114)(H,102,130)(H,103,126)(H,104,121)(H,105,129)(H,106,128)(H,107,124)(H,108,127)(H,109,132)(H,110,133)(H,111,122)(H,112,131)(H,113,134)(H,117,118)(H,119,120)(H,135,136)/t51-,52-,53-,54-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,76-,77-,78-/m0/s1 |
InChI Key |
AYJUXFCWNAVJLN-FHOIYVHLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C |
Pictograms |
Irritant |
sequence |
LMDKGAVYFAHLDIIW |
synonyms |
BQ 3020 BQ-3020 N-acetyl-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp |
Origin of Product |
United States |
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